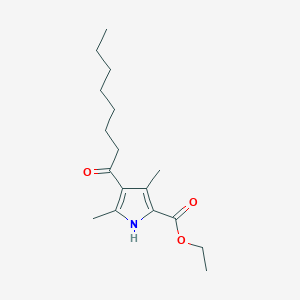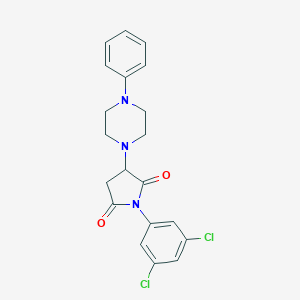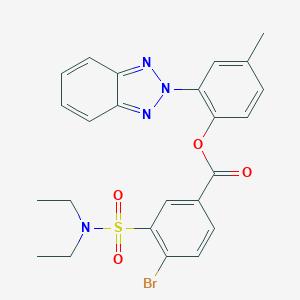![molecular formula C22H26N4O5S B393021 N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE](/img/structure/B393021.png)
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE is a complex organic compound with the molecular formula C22H26N4O5S and a molecular weight of 458.53064 g/mol . This compound is characterized by its unique structure, which includes a cyclooctylidenehydrazino group, a nitrophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the cyclooctylidenehydrazino intermediate. This intermediate is then reacted with 2-oxoethyl and 4-nitrophenylbenzenesulfonamide under specific conditions to form the final product. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The cyclooctylidenehydrazino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-NITROPHENYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:
- N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide
- N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the nitrophenyl group in this compound imparts unique properties, making it distinct from its analogs .
Properties
Molecular Formula |
C22H26N4O5S |
|---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(cyclooctylideneamino)acetamide |
InChI |
InChI=1S/C22H26N4O5S/c27-22(24-23-18-9-5-2-1-3-6-10-18)17-25(19-13-15-20(16-14-19)26(28)29)32(30,31)21-11-7-4-8-12-21/h4,7-8,11-16H,1-3,5-6,9-10,17H2,(H,24,27) |
InChI Key |
VHESWHRLRVELFC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CCC1 |
Canonical SMILES |
C1CCCC(=NNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392942.png)







![2-Amino-4-(5-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392956.png)
![2-Amino-4-(4-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392957.png)


![1,7-dimethyl-9-nitro-1,7-diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392963.png)
